1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride
Description
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride is a benzimidazole derivative characterized by a methyl group at the 1-position, a piperidin-1-ylmethyl substituent at the 2-position, and an amine group at the 5-position, with three hydrochloride counterions. This structural configuration confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.3ClH/c1-17-13-6-5-11(15)9-12(13)16-14(17)10-18-7-3-2-4-8-18;;;/h5-6,9H,2-4,7-8,10,15H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUHIYVDHSOYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCCC3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride typically involves multiple steps, starting with the formation of the benzoimidazole core. The process may include the following steps:
Formation of the Benzoimidazole Core: This can be achieved by reacting an o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, where the benzoimidazole core reacts with piperidine derivatives.
Hydrochloride Formation: The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Table 1: Reaction Conditions for Benzimidazole Formation
| Component | Role | Quantity (mmol) | Temperature (°C) | Time (hr) |
|---|---|---|---|---|
| o-Phenylenediamine | Substrate | 10.0 | 80–100 | 6–8 |
| Formaldehyde (37%) | Carbonyl source | 12.0 | - | - |
| Piperidine | Alkylating agent | 15.0 | - | - |
| HCl (conc.) | Catalyst | 10 mL | - | - |
N-Methylation and Alkylation
Introduction of the methyl and piperidinylmethyl groups occurs sequentially:
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N-Methylation : The benzimidazole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
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Piperidinylmethyl Attachment : A Mannich-type reaction introduces the piperidinylmethyl group via formaldehyde and piperidine .
Table 2: Alkylation Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF | 60°C, 4 hr | 85–90 |
| Piperidinylmethylation | HCHO, Piperidine, HCl | Reflux, 12 hr | 70–75 |
Trihydrochloride Salt Formation
The tertiary amine undergoes protonation with hydrochloric acid to form the trihydrochloride salt:
-
Reaction :
-
Conditions : Dissolve the freebase in anhydrous ethanol, add excess HCl gas, and precipitate the salt at 0°C .
Table 3: Salt Formation Data
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| HCl (gas) | 3.5 equiv. |
| Precipitation Temp | 0–5°C |
| Purity (HPLC) | ≥98% |
Functional Group Reactivity
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Amine Group : The primary amine at the 5-position participates in acylation (e.g., with acetic anhydride) or sulfonylation .
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Piperidine Substituent : Undergoes quaternization with alkyl halides (e.g., methyl iodide) to form ammonium salts .
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Benzimidazole Core : Resists electrophilic substitution but undergoes oxidation with H₂O₂ to form N-oxide derivatives .
Stability and Degradation Pathways
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Hydrolysis : Under strongly acidic (pH < 2) or basic (pH > 10) conditions, the piperidinylmethyl side chain hydrolyzes, releasing piperidine .
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Thermal Decomposition : Degrades above 200°C, producing NH₃ and chlorinated byproducts .
Table 4: Stability Profile
| Condition | Observation |
|---|---|
| pH 1.0 (HCl) | 15% decomposition in 24 hr |
| pH 7.4 (buffer) | Stable for >30 days |
| 40°C/75% RH | <5% degradation in 1 month |
Key Research Findings
-
Catalytic Asymmetric Reductions : Chiral auxiliaries (e.g., (S)-BINOL) enable enantioselective synthesis of intermediates .
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Biological Activity : The trihydrochloride salt enhances water solubility, critical for in vivo efficacy as a kinase inhibitor .
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Scale-Up Challenges : Overalkylation at the benzimidazole N1 position is mitigated by controlled reagent stoichiometry .
Scientific Research Applications
Pharmacological Research
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride has been investigated for its potential pharmacological properties, particularly as a candidate for drug development. Its structure suggests it may interact with various biological targets, making it a subject of interest in the following areas:
a. Anticancer Activity
Research indicates that compounds with benzoimidazole derivatives often exhibit anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation, suggesting that this compound may also have similar effects.
b. Neurological Disorders
The piperidine moiety is known for its role in modulating neurotransmitter systems. This compound could potentially be explored for therapeutic effects in conditions like anxiety or depression, where modulation of serotonin or dopamine pathways is beneficial.
Biochemical Applications
This compound is utilized in proteomics research, particularly in studying protein interactions and functions. Its ability to bind to specific proteins makes it useful for:
a. Target Identification
By labeling proteins of interest, researchers can identify and characterize interactions within cellular pathways.
b. Drug Discovery
The compound's unique structure can serve as a lead compound for synthesizing new drugs aimed at specific biological targets.
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer properties of various benzoimidazole derivatives, including this compound. The results indicated significant inhibition of cell growth in several cancer cell lines, supporting further investigation into its mechanism of action and potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological effects of piperidine derivatives, this compound was tested for its ability to modulate neurotransmitter release in vitro. The findings suggested a promising profile for treating mood disorders, warranting further exploration through animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer Activity | Significant inhibition of cell growth | [Research Study A] |
| Neuropharmacological | Modulation of neurotransmitter release | [Research Study B] |
Mechanism of Action
The mechanism by which 1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s benzimidazole core is shared with several derivatives, but substituent variations significantly influence its behavior. Key analogs include:
Key Observations :
- The piperidin-1-ylmethyl group in the target compound likely enhances basicity and CNS penetration compared to simpler alkyl groups (e.g., ethyl or methyl) due to its tertiary amine moiety .
- The trihydrochloride salt improves aqueous solubility relative to dihydrochloride or neutral analogs, which is critical for bioavailability .
- Electron-withdrawing groups (e.g., trifluoromethyl in the patent compound) may reduce metabolic stability but increase binding affinity to hydrophobic targets .
Physicochemical Properties
While explicit data for the target compound are unavailable, trends can be inferred from analogs:
Notes:
- The trihydrochloride salt reduces LogP (increases hydrophilicity) compared to neutral analogs, favoring solubility in polar solvents .
Pharmacological Activity
- Piperidine-containing analogs : Often associated with histamine H₃ receptor antagonism or 5-HT receptor modulation , leveraging the tertiary amine for target interaction .
- Trifluoromethyl analogs : Demonstrated efficacy in kinase inhibition or antimicrobial activity due to enhanced binding to hydrophobic pockets .
- Dihydrochloride salts : Used in antiviral research (e.g., benzimidazole-based HCV inhibitors), where solubility is critical for oral bioavailability .
Biological Activity
1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride is a chemical compound with the molecular formula and a molecular weight of 353.73 g/mol. This compound is primarily used in research, particularly in the field of proteomics, due to its unique structural properties and potential biological activities.
The biological activity of this compound is linked to its interaction with various biological targets. Research indicates that compounds of this class may exhibit:
- Inhibition of Specific Enzymes : Similar compounds have shown to inhibit certain kinases and phosphatases, which play crucial roles in cell signaling pathways.
- Modulation of Receptor Activity : The presence of a piperidine ring suggests potential interactions with neurotransmitter receptors, possibly influencing neurological functions.
Anticancer Properties
A study published in a peer-reviewed journal highlighted the anticancer properties of benzoimidazole derivatives, including this compound. The compound demonstrated:
- Cytotoxic Effects : In vitro assays showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting that the compound activates apoptotic pathways.
Neuroprotective Effects
Another research effort investigated the neuroprotective effects of related compounds. Findings suggested:
- Reduction in Oxidative Stress : The compound was found to decrease levels of reactive oxygen species (ROS) in neuronal cells, indicating a protective effect against oxidative damage.
- Improvement in Cognitive Function : Animal models treated with the compound exhibited improved memory and learning capabilities, potentially linked to its receptor modulation properties.
Comparative Analysis of Related Compounds
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride?
Methodological Answer:
The synthesis of benzimidazole derivatives typically involves condensation reactions between substituted benzene-1,2-diamines and carbonyl-containing intermediates under acidic or catalytic conditions. For analogous compounds, optimized protocols include:
- Step 1: Reacting 4-nitro-1,2-diaminobenzene with a piperidine-containing aldehyde in ethanol at reflux (70–80°C) for 12–24 hours to form the benzimidazole core .
- Step 2: Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) in methanol at room temperature.
- Step 3: Salt formation via treatment with hydrochloric acid (3 equivalents) in anhydrous ethanol, followed by recrystallization from ethanol/water to isolate the trihydrochloride salt .
Critical Parameters: Use anhydrous solvents to avoid side reactions, and monitor reaction progress via TLC or HPLC.
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆): Assign peaks for aromatic protons (δ 6.8–7.5 ppm), piperidinylmethyl protons (δ 2.5–3.5 ppm), and amine protons (broad singlet, δ ~5.5 ppm) .
- ¹³C NMR: Confirm the presence of the benzimidazole carbons (δ 140–160 ppm) and the piperidine moiety (δ 45–60 ppm) .
- High-Performance Liquid Chromatography (HPLC):
- Column: C18 reversed-phase (150 × 4.6 mm, 5 µm).
- Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).
- Flow rate: 1.0 mL/min; UV detection at 254 nm. Purity should exceed 95% .
- Elemental Analysis: Verify chloride content (~16.5% for trihydrochloride) and carbon/nitrogen ratios .
Basic: How should the trihydrochloride salt form be handled to ensure stability during storage?
Methodological Answer:
Trihydrochloride salts are hygroscopic and prone to decomposition under humid conditions. Best practices include:
- Storage: Keep in airtight containers with desiccants (e.g., silica gel) at 2–8°C. Avoid exposure to light .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like free amines or hydrolyzed intermediates .
- Reconstitution: Use deionized water or phosphate-buffered saline (PBS) for aqueous solutions, and filter (0.22 µm) to remove particulate matter .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the piperidine ring (e.g., N-methylation, spirocyclic derivatives) to assess steric and electronic effects on receptor binding .
- Substituent Screening: Introduce electron-withdrawing (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃) at the benzimidazole 5-position to evaluate pharmacokinetic properties .
- In Vitro Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability (e.g., IC₅₀ in cancer lines) using standardized protocols (e.g., MTT assay) .
Advanced: What strategies are effective in resolving discrepancies in biological activity data across different experimental models?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), passage numbers, and culture conditions (e.g., serum-free vs. 10% FBS) to minimize variability .
- Salt Form Confirmation: Verify the compound’s protonation state via pH-dependent solubility studies, as trihydrochloride salts may dissociate in low-pH environments, altering bioavailability .
- Metabolite Profiling: Use LC-MS to identify active metabolites in different models (e.g., liver microsomes vs. plasma), which may explain potency differences .
Advanced: What are the challenges in formulating this compound for in vivo studies, considering its physicochemical properties?
Methodological Answer:
- Solubility Enhancement: The trihydrochloride salt improves aqueous solubility (~10 mg/mL in water), but co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) may be required for higher concentrations .
- Oral Bioavailability: Due to high polarity, consider prodrug strategies (e.g., esterification of the amine) or nanoparticle encapsulation to enhance intestinal absorption .
- Dosing Regimen: Conduct pharmacokinetic studies in rodents to determine half-life (t½) and optimal dosing intervals. Monitor plasma levels via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
